molecular formula C13H18ClNO B12678480 3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride CAS No. 4976-11-8

3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride

Katalognummer: B12678480
CAS-Nummer: 4976-11-8
Molekulargewicht: 239.74 g/mol
InChI-Schlüssel: UIAMHLBIOCQYBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride is a chemical compound with the molecular formula C13H17NO.ClH. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride typically involves the reaction of 4-phenyl-2H-pyridine with ethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,6-Dihydro-4-phenyl-2H-pyridine-1-ethanol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

4976-11-8

Molekularformel

C13H18ClNO

Molekulargewicht

239.74 g/mol

IUPAC-Name

2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c15-11-10-14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-6,15H,7-11H2;1H

InChI-Schlüssel

UIAMHLBIOCQYBX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC=C1C2=CC=CC=C2)CCO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.